2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of 4-iodo-3-trifluoromethyl-1H-pyrazole with acetic acid derivatives under specific conditions. One common method includes the use of iodine as a catalyst in a cascade reaction involving enaminones, hydrazines, and DMSO in the presence of Selectfluor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Selectfluor, reducing agents, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Chemistry
In chemistry, 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development and other biomedical applications. Research is ongoing to explore its effects on different biological targets and pathways .
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: This compound shares a similar structure but with a methyl group instead of an acetic acid moiety.
4-Iodobenzotrifluoride: Another related compound with an iodine atom and a trifluoromethyl group, but with a benzene ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid lies in its combination of the pyrazole ring, trifluoromethyl group, and acetic acid moiety
Properties
IUPAC Name |
2-[4-iodo-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2O2/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14/h1H,2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNKMVMYMQYFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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